(3-Amino-5-fluorophenyl)methanol
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Overview
Description
(3-Amino-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-fluorophenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of fluorobenzyl alcohol derivatives. One common method is the reduction of 3-nitro-5-fluorobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-50°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: 3-Amino-5-fluorobenzaldehyde or 3-Amino-5-fluorobenzoic acid.
Reduction: 3-Amino-5-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- (3-Amino-4-fluorophenyl)methanol
- (3-Amino-5-chlorophenyl)methanol
- (3-Amino-5-bromophenyl)methanol
Comparison: (3-Amino-5-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro and bromo analogs. Additionally, the fluorine atom can influence the compound’s biological activity by affecting its interaction with molecular targets .
Properties
IUPAC Name |
(3-amino-5-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPPYZJJBUKITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565613-80-0 |
Source
|
Record name | (3-amino-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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